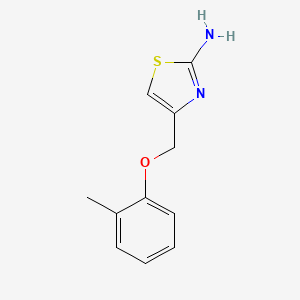

4-(2-methylphenoxymethyl)-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(2-methylphenoxy)methyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-8-4-2-3-5-10(8)14-6-9-7-15-11(12)13-9/h2-5,7H,6H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHDHYZYZVVVPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2=CSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 2 Methylphenoxymethyl 1,3 Thiazol 2 Amine

Established Synthetic Routes for 4-Substituted-1,3-thiazol-2-amines

The construction of the 4-substituted-1,3-thiazol-2-amine core can be achieved through several reliable synthetic strategies. These methods offer versatility in introducing a variety of substituents onto the thiazole (B1198619) ring.

Hantzsch Thiazole Synthesis and Modern Adaptations

The Hantzsch thiazole synthesis, first reported in 1887, remains the most prominent and widely utilized method for the preparation of thiazole derivatives. ijarsct.co.in The classical approach involves the cyclocondensation of an α-haloketone with a thioamide or thiourea (B124793). ijarsct.co.inresearchgate.net In the context of 2-aminothiazoles, thiourea is the reagent of choice.

The reaction mechanism initiates with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, forming an intermediate that subsequently undergoes cyclization and dehydration to yield the aromatic thiazole ring. researchgate.net

Modern adaptations of the Hantzsch synthesis have focused on improving reaction efficiency, reducing reaction times, and employing more environmentally benign conditions. Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly higher yields in shorter timeframes compared to conventional heating methods. organic-chemistry.org Additionally, the development of one-pot, multi-component procedures, where the α-haloketone is generated in situ, has streamlined the synthesis of 2-aminothiazoles. nih.govgoogle.com These advancements often utilize catalysts and may be performed under solvent-free or aqueous conditions, enhancing the green credentials of this venerable reaction. organic-chemistry.orgnih.gov

Ring-Closing Reactions Involving Thioureas and α-Halocarbonyl Compounds

The reaction between thioureas and α-halocarbonyl compounds is the quintessential ring-closing strategy for the synthesis of 2-aminothiazoles and is, in fact, the basis of the Hantzsch synthesis. rsc.org The versatility of this reaction allows for the synthesis of a diverse range of 2-amino-4-substituted thiazoles by simply varying the structure of the starting α-haloketone.

The reaction conditions can influence the outcome, with neutral or basic conditions typically favoring the formation of 2-aminothiazoles. However, conducting the synthesis under acidic conditions can lead to a change in regioselectivity, potentially yielding 3-substituted 2-imino-2,3-dihydrothiazoles alongside the expected 2-amino isomers. rsc.org Careful control of pH is therefore crucial for ensuring the desired product is obtained with high selectivity.

Alternative Cyclization and Coupling Methodologies

While the Hantzsch synthesis is dominant, alternative methods for the construction of the 4-substituted-1,3-thiazol-2-amine scaffold have been developed. One such approach involves the Gabriel synthesis, which utilizes the reaction of an acylamino-ketone with a phosphorus sulfide, such as phosphorus pentasulfide, to form the thiazole ring. ijarsct.co.in

Other modern techniques include copper-catalyzed [3+1+1]-type condensation reactions of oximes, anhydrides, and potassium thiocyanate, which provide access to thiazoles under mild conditions. organic-chemistry.org Furthermore, trifluoromethanesulfonic acid has been shown to catalyze the coupling of α-diazoketones with thioureas to furnish 2,4-disubstituted thiazoles. organic-chemistry.org These alternative methodologies can offer advantages in terms of substrate scope and functional group tolerance compared to the classical Hantzsch approach.

Specific Approaches for 4-(2-methylphenoxymethyl)-1,3-thiazol-2-amine Synthesis

The synthesis of the target molecule, this compound, hinges on the successful preparation of a key precursor, namely an α-haloketone bearing the 2-methylphenoxymethyl moiety.

Precursor Synthesis and Functionalization Strategies

The most direct precursor for the Hantzsch synthesis of this compound is 1-halo-3-(2-methylphenoxy)propan-2-one. The synthesis of this intermediate can be envisioned through a two-step process starting from 2-methylphenol (o-cresol).

First, 1-(2-methylphenoxy)propan-2-one can be prepared via the reaction of 2-methylphenol with chloroacetone (B47974) or a similar propylene (B89431) oxide derivative. Subsequently, the α-position of the ketone needs to be halogenated. Bromination is a common method for achieving this transformation. The reaction of 1-(2-methylphenoxy)propan-2-one with a brominating agent such as bromine in a suitable solvent like methanol (B129727) or acetic acid would yield the desired 1-bromo-3-(2-methylphenoxy)propan-2-one. Care must be taken to control the stoichiometry of the brominating agent to avoid over-halogenation.

An alternative, though less direct, precursor mentioned in the outline is 2-(4-methylphenoxymethyl)benzoic acid. While not a direct precursor for the Hantzsch synthesis of the target molecule, its synthesis has been reported and could potentially be adapted. For instance, it has been synthesized by reacting p-cresol (B1678582) with phthalide. However, converting this benzoic acid derivative to the required α-haloketone would involve multiple synthetic steps, making the previously described route from 2-methylphenol more efficient.

Optimization of Reaction Conditions for Yield and Purity

Once the key precursor, 1-bromo-3-(2-methylphenoxy)propan-2-one, is obtained, its reaction with thiourea via the Hantzsch synthesis would yield the final product. The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound.

Several factors can be fine-tuned to achieve this. The choice of solvent is critical, with alcohols such as ethanol (B145695) or methanol being commonly employed. The reaction temperature also plays a significant role; while some Hantzsch reactions proceed at room temperature, others require heating to drive the reaction to completion. The use of microwave irradiation can be explored to potentially reduce reaction times and improve yields. organic-chemistry.org

The stoichiometry of the reactants is another important parameter. A slight excess of thiourea is often used to ensure complete consumption of the α-haloketone. The work-up procedure is also key to obtaining a pure product. Typically, after the reaction is complete, the mixture is neutralized with a base, such as sodium bicarbonate or sodium acetate, to precipitate the 2-aminothiazole (B372263) product, which can then be isolated by filtration and purified by recrystallization.

Below is an interactive data table summarizing the key reaction parameters and their potential impact on the synthesis.

| Parameter | Options | Potential Impact on Yield and Purity |

| Solvent | Ethanol, Methanol, DMF, Water | Affects solubility of reactants and intermediates, can influence reaction rate. |

| Temperature | Room Temperature, Reflux, Microwave | Higher temperatures generally increase reaction rate but can also lead to side products. |

| Catalyst | None, Lewis acids, Phase-transfer catalysts | Can accelerate the reaction and improve selectivity. |

| Base (for work-up) | Sodium Bicarbonate, Sodium Acetate, Triethylamine | Neutralizes acidic byproducts and facilitates product precipitation. |

| Reactant Ratio | Equimolar, Excess Thiourea | Excess thiourea can drive the reaction to completion. |

By systematically varying these parameters, an optimized protocol for the synthesis of this compound can be developed to achieve high yield and purity.

Scalability Considerations for Research Applications

The synthesis of 2-aminothiazole derivatives, including this compound, is most commonly achieved through the Hantzsch thiazole synthesis. nih.govnih.govnih.gov This reaction involves the condensation of an α-haloketone with a thiourea. For the target compound, the required precursors would be 1-halo-3-(2-methylphenoxy)propan-2-one and thiourea.

When scaling up this synthesis from milligram to gram quantities for research purposes, several factors must be considered to maintain efficiency and yield. One-pot multicomponent procedures are often favored as they are more atom-efficient and involve fewer unit operations. mdpi.comresearchgate.net The choice of solvent and catalyst is crucial; while classic methods may use ethanol or acetic acid, newer protocols employ greener media or heterogeneous catalysts to simplify purification and reduce environmental impact. researchgate.netnanobioletters.com

Key scalability considerations include:

Reaction Conditions: Transitioning from laboratory-scale heating to larger reactors requires careful management of heat transfer. The reaction is often exothermic, and maintaining a consistent temperature is vital to prevent side-product formation. Microwave-assisted synthesis can offer rapid heating and shorter reaction times, which can be advantageous for small-scale library production but may pose challenges for large-scale batch processing. google.com

Purification: On a small scale, purification is typically achieved by column chromatography. For larger quantities, this method can become costly and time-consuming. Recrystallization is a more scalable alternative, provided a suitable solvent system can be identified. nanobioletters.com The isolation of the product often involves neutralization of the reaction mixture, followed by filtration of the precipitated solid.

Starting Material Availability: The scalability is heavily dependent on the accessibility of the α-haloketone precursor. The synthesis of 1-halo-3-(2-methylphenoxy)propan-2-one would itself need to be efficient and scalable.

Catalyst Recovery: The use of reusable, solid-supported catalysts, such as silica-supported tungstosilisic acid or copper silicate, can significantly improve the economic and environmental feasibility of the synthesis on a larger scale by allowing for simple filtration and reuse. mdpi.comnanobioletters.com

Derivatization Strategies of this compound

The structure of this compound offers multiple sites for chemical modification, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. The primary amine at the C2 position, the phenoxymethyl (B101242) side chain at C4, and the thiazole ring itself are all amenable to derivatization.

N-Substitution Reactions on the Thiazole Amine Moiety for Structural Diversity

The exocyclic amino group at the C2 position is a highly versatile handle for introducing structural diversity. tandfonline.comresearchgate.net Its nucleophilic character allows for a wide range of reactions to append various functional groups.

Common N-substitution strategies include:

Acylation: The reaction of the 2-amino group with acyl chlorides, acid anhydrides, or carboxylic acids (using coupling agents) readily forms amide derivatives. mdpi.commdpi.com This is one of the most common derivatization techniques, allowing the introduction of a vast array of aliphatic and aromatic acyl groups. nih.gov

Sulfonylation: Treatment with sulfonyl chlorides, typically in the presence of a base like pyridine (B92270) or sodium carbonate, yields sulfonamides. nih.govnih.gov This modification introduces a key hydrogen bond donor/acceptor moiety.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to N-substituted ureas and thioureas, respectively. nih.govresearchgate.net These functional groups can significantly alter the electronic and steric properties of the molecule.

Schiff Base Formation: Condensation with various aldehydes results in the formation of imines (Schiff bases), which can serve as intermediates for further reactions or be evaluated as final compounds. mdpi.com

Table 1: Examples of N-Substitution Reactions on the 2-Aminothiazole Scaffold

| Reaction Type | Reagent Class | Resulting Functional Group |

|---|---|---|

| Acylation | Acyl Halides / Anhydrides | Amide |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Urea Formation | Isocyanates | Urea |

| Thiourea Formation | Isothiocyanates | Thiourea |

| Reductive Amination | Aldehydes / Ketones (with reducing agent) | Secondary/Tertiary Amine |

| Schiff Base Formation | Aldehydes / Ketones | Imine |

Modifications of the Phenoxymethyl Group and Aromatic Ring Substituents

Diversity can also be introduced by modifying the 4-(phenoxymethyl) moiety. These modifications can be achieved either by starting with varied precursors or by post-synthetic modification of the aromatic ring.

Varying the Phenol Precursor: The most direct approach is to use different substituted phenols in the synthesis of the α-haloketone intermediate. For example, employing 4-fluorophenol (B42351) or 3-methoxyphenol (B1666288) instead of o-cresol (B1677501) would lead to the corresponding 4-(4-fluorophenoxymethyl)- or 4-(3-methoxyphenoxymethyl)-substituted 2-aminothiazoles. This strategy allows for systematic exploration of electronic and steric effects on the phenyl ring.

Table 2: Potential Substituents on the Aromatic Ring via Synthetic Precursors

| Precursor Phenol | Resulting Substituent on Phenoxymethyl Ring |

|---|---|

| 4-Chlorophenol | 4-Chloro |

| 3-Nitrophenol | 3-Nitro |

| 4-Methoxyphenol | 4-Methoxy |

| 2,4-Difluorophenol | 2,4-Difluoro |

| 4-(Trifluoromethyl)phenol | 4-Trifluoromethyl |

Introduction of Diverse Heterocyclic and Aromatic Moieties at Position 4

The Hantzsch synthesis is highly modular, and the substituent at the C4 position of the thiazole ring is determined by the α-haloketone used in the condensation reaction. nih.govnih.gov By replacing the 1-halo-3-(2-methylphenoxy)propan-2-one precursor with other α-haloketones bearing different aromatic or heterocyclic rings, a wide variety of analogs can be synthesized.

Table 3: Examples of Aromatic and Heterocyclic Moieties Introduced at Position 4

| Moiety | Example Precursor Ketone |

|---|---|

| Phenyl | Acetophenone |

| Naphthyl | 2-Acetylnaphthalene |

| Indolyl | 3-Acetylindole |

| Thienyl | 2-Acetylthiophene |

| Pyridyl | 2-Acetylpyridine |

| Benzofuranyl | 2-Acetylbenzofuran |

| Chromenyl | 3-Acetyl-4-hydroxy-chromen-2-one |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 2 Methylphenoxymethyl 1,3 Thiazol 2 Amine Derivatives

Impact of Substituent Variations on Molecular Recognition and Binding Affinity

The interaction of a ligand with its biological target is governed by a complex interplay of electronic, steric, and hydrophobic forces. For derivatives of 4-(2-methylphenoxymethyl)-1,3-thiazol-2-amine, systematic modification at key positions is crucial for elucidating the SAR and enhancing binding affinity.

Modifications of the 2-Amino Group: The 2-amino group is a critical pharmacophoric feature, often acting as a hydrogen bond donor. Its basicity and nucleophilicity can be modulated through N-alkylation or N-acylation. nih.gov For instance, converting the primary amine to a secondary amide can introduce new hydrogen bond acceptors (the carbonyl oxygen) and bulky substituents that can probe deeper into a receptor's binding pocket. The SAR often shows that secondary amines or specific amides can significantly impact the biological activity of this class of agents. nih.gov

Alterations of the Methylene (B1212753) Linker: The methylene bridge connecting the thiazole (B1198619) ring to the phenoxy moiety provides conformational flexibility. Replacing this linker with a longer alkyl chain (e.g., ethyl) or a more rigid group (e.g., cyclopropyl) would systematically alter the distance and relative orientation between the thiazole and phenyl rings, which can be critical for optimal target engagement.

Below is an illustrative data table showing how systematic variations could be explored and their potential impact on binding affinity, based on general principles observed in similar heterocyclic scaffolds.

| Compound | R1 (at 2-amino) | R2 (on Phenyl Ring) | Hypothetical IC₅₀ (nM) | Rationale for Change |

| Parent | -H | 2-CH₃ | 500 | Baseline compound |

| A1 | -COCH₃ | 2-CH₃ | 250 | Introduces H-bond acceptor; increases steric bulk. |

| A2 | -CH₃ | 2-CH₃ | 600 | Small alkylation may disrupt H-bonding. |

| B1 | -H | 2-CH₃, 4-Cl | 150 | Electron-withdrawing group and lipophilic addition may enhance hydrophobic interactions. |

| B2 | -H | 2-CH₃, 4-OH | 80 | Potential for new H-bond donor interaction at the para position. |

| B3 | -H | 4-OCH₃ | 450 | Methoxy (B1213986) group at para position may have different electronic/steric effects than the parent's ortho-methyl. |

| Note: The IC₅₀ values are hypothetical and for illustrative purposes only, demonstrating potential SAR trends. |

Conformational Analysis and Stereochemical Considerations in Derivatives

The three-dimensional structure of a molecule is paramount to its biological function. For derivatives of this compound, the key sources of conformational flexibility are the rotation around the C4-CH₂ bond, the CH₂-O ether linkage, and the O-C(phenyl) bond. These rotations determine the spatial disposition of the thiazole and phenyl rings.

Computational studies and NMR spectroscopy are often employed to understand the preferred conformations. The energy barrier for rotation around these bonds dictates whether the molecule exists in a single, low-energy conformation or as a population of several conformers in solution. The presence of the ortho-methyl group on the phenyl ring can create a steric clash that restricts rotation around the O-C(phenyl) bond, favoring a specific orientation of the phenyl ring relative to the rest of the molecule. This preferred conformation might be the "bioactive conformation" required for optimal binding.

Furthermore, introducing a chiral center, for example by adding a methyl group to the methylene linker (creating a 4-(1-(2-methylphenoxy)ethyl)-1,3-thiazol-2-amine), would result in a pair of enantiomers. It is common for enantiomers to exhibit significantly different biological activities, as one may fit into a chiral binding site more effectively than the other. This stereoselectivity is a critical aspect of drug design and underscores the importance of asymmetric synthesis and chiral separation when developing such analogues.

Ligand Efficiency and Fragment-Based Design Principles in Analogue Development

Fragment-based drug discovery (FBDD) is a powerful strategy for developing potent ligands from small, low-affinity "fragments." The 2-aminothiazole (B372263) core is a well-established fragment in such campaigns due to its favorable properties and synthetic tractability. nih.gov Metrics such as Ligand Efficiency (LE) are vital in FBDD for optimizing fragments into lead compounds. LE normalizes binding affinity for the size of the molecule (heavy atom count), providing a measure of the binding energy per atom.

LE is calculated as: LE = (1.37 / HAC) * pIC₅₀ (where HAC is the heavy atom count).

A higher LE value indicates a more efficient binder. In the development of this compound analogues, chemists would aim to add functionality that significantly improves binding affinity without a disproportional increase in molecular size, thus maximizing LE.

For example, if the parent compound has a modest affinity, it can be "grown" by adding substituents that exploit specific interactions within the target's binding site. This growth must be efficient. Adding a large, lipophilic group that only provides weak, non-specific hydrophobic interactions might increase affinity but would likely decrease LE, making it a poor optimization strategy. Conversely, adding a smaller group, like a hydroxyl, that forms a strong hydrogen bond could dramatically increase affinity with minimal increase in size, leading to a high LE.

The table below illustrates how LE could be used to guide analogue development.

| Compound | Modification | Hypothetical pIC₅₀ | HAC | Calculated LE | Interpretation |

| Parent | Base structure | 6.30 | 15 | 0.58 | Moderate efficiency. |

| Analogue 1 | Add 4-OH group to phenyl | 7.10 | 16 | 0.61 | Efficient: Significant affinity gain for one atom. |

| Analogue 2 | Add 4-t-butyl group to phenyl | 6.50 | 19 | 0.47 | Inefficient: Small affinity gain for a large group. |

| *Note: All values are hypothetical to illustrate the application of the LE principle. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

QSAR modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of this compound derivatives, a QSAR model could be developed to predict the binding affinity of newly designed, unsynthesized compounds.

To build a robust QSAR model, a "training set" of diverse analogues with experimentally determined activities is required. For each analogue, a set of molecular descriptors is calculated. These can include:

Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft or Charton parameters for substituents).

Hydrophobic descriptors: LogP (partition coefficient), molar refractivity.

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms, an equation is generated that correlates a combination of these descriptors with biological activity. A hypothetical MLR equation might look like:

pIC₅₀ = c₀ + c₁(LogP) - c₂(V_sub) + c₃(HBD_count)

Where c₀-c₃ are coefficients, LogP represents hydrophobicity, V_sub is the volume of a particular substituent, and HBD_count is the number of hydrogen bond donors.

Such a model, once validated with a "test set" of compounds not used in its creation, becomes a powerful predictive tool. It can help prioritize which analogues to synthesize, saving time and resources. For example, the model might predict that increasing lipophilicity (LogP) while minimizing steric bulk at a certain position would be the most effective strategy for improving potency, guiding the next round of chemical synthesis. researchgate.net

Molecular Mechanism Studies and Target Interaction Research

Identification of Potential Molecular Targets through High-Throughput Screening (HTS) and Target Fishing

There is no publicly available information to suggest that 4-(2-methylphenoxymethyl)-1,3-thiazol-2-amine has been subjected to high-throughput screening or target fishing campaigns to identify its potential molecular targets.

Enzyme Binding and Inhibition Mechanisms (e.g., Kinase Inhibition, Cyclooxygenase Inhibition)

While various derivatives of 1,3-thiazol-2-amine have been investigated as inhibitors of enzymes such as kinases and cyclooxygenases, no specific data on the enzyme binding profile or inhibitory activity of this compound has been reported in the reviewed literature. Studies on related compounds have shown that the nature of the substituent at the 4-position of the thiazole (B1198619) ring plays a crucial role in determining the specific enzyme inhibitory activity. For instance, certain 4-aryl-thiazole-2-amines have demonstrated activity as Rho-kinase inhibitors, while other analogs have shown potential as cyclooxygenase (COX) inhibitors. However, without direct experimental evidence, it is not possible to extrapolate these findings to the 2-methylphenoxymethyl substituted compound.

Receptor Ligand Interactions and Modulation

No studies detailing the interaction of this compound with any specific receptors have been found in the public domain.

Protein-Compound Interaction Profiling and Specificity

A detailed protein-compound interaction profile for this compound is not available in the current scientific literature.

Cellular and Subcellular Research Applications

Investigational Probes for Cellular Pathways and Processes

There is no evidence to suggest that this compound has been utilized as an investigational probe to study cellular pathways or processes.

Modulation of Biological Processes in Preclinical Research Models (e.g., tubulin polymerization disruption, cell cycle arrest in in vitro models)

Research on other N,4-diaryl-1,3-thiazole-2-amines has demonstrated effects on tubulin polymerization and the induction of cell cycle arrest in cancer cell lines. These studies highlight the potential of the thiazole scaffold in oncology research. However, no such studies have been specifically conducted on this compound. The specific substitution at the 4-position with a 2-methylphenoxymethyl group would significantly influence the molecule's steric and electronic properties, and therefore, its biological activity cannot be inferred from related but structurally different compounds.

Computational Chemistry and in Silico Modeling of 4 2 Methylphenoxymethyl 1,3 Thiazol 2 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. For a molecule like 4-(2-methylphenoxymethyl)-1,3-thiazol-2-amine, DFT could be used to:

Optimize the molecular geometry to find its most stable three-dimensional conformation.

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability.

Generate a Molecular Electrostatic Potential (MEP) map to identify electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions.

Predict spectroscopic properties such as IR, Raman, and NMR spectra, which can aid in the structural characterization of the compound.

Without specific studies on this compound, no data tables for its electronic properties, reactivity descriptors, or predicted spectra can be provided.

Molecular Docking Simulations for Ligand-Target Complex Prediction and Binding Mode Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

If a biological target for this compound were identified, docking simulations could:

Predict the binding energy of the ligand-target complex, providing an estimate of its binding affinity.

Elucidate the specific binding pose within the active site of the protein.

Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex.

As no molecular docking studies have been published for this specific compound, there are no data tables of binding energies or interacting amino acid residues to present.

Pharmacophore Modeling and Virtual Screening Applications in Lead Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model can then be used as a 3D query to search large chemical databases (virtual screening) to identify other molecules with similar features that may have similar biological activity.

For a class of compounds including this compound, a pharmacophore model could be developed if a set of active molecules with a common biological target were known. This model would typically include features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. However, no such specific pharmacophore models or virtual screening studies involving this compound have been reported.

Advanced Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex derivatives of 4-(2-methylphenoxymethyl)-1,3-thiazol-2-amine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework.

¹H-NMR spectra offer insights into the electronic environment of hydrogen atoms. For instance, in derivatives where the thiazole (B1198619) ring is linked to a pyrimidine (B1678525) ring, the pyrimidine proton signal can appear as a doublet, for example, at 8.24 ppm (d, J = 5.2 Hz). nih.gov Aromatic protons from various substituted phenyl rings typically appear in the range of 6.54 to 7.65 ppm. nih.govnih.gov The protons of methyl groups (CH₃), such as the one on the phenoxy moiety, are typically observed as singlets in the upfield region, for example, at 2.15, 2.29, 2.61, and 3.49 ppm. nih.gov

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. The chemical shifts in ¹³C-NMR are sensitive to the hybridization and chemical environment of the carbon atoms. This allows for the unambiguous identification of different functional groups and parts of the molecule. researchgate.net The combination of ¹H and ¹³C-NMR, often supported by two-dimensional techniques like HSQC and HMBC, allows researchers to piece together the complete structural puzzle of newly synthesized derivatives. scielo.org.za

| Proton Type | Typical Chemical Shift (ppm) | Multiplicity Example | Reference |

|---|---|---|---|

| Pyrimidine-H | ~8.24 - 8.27 | Doublet (d) / Singlet (s) | nih.govnih.gov |

| Aromatic-H (Ar-H) | ~6.54 - 7.65 | Multiplet (m) / Singlet (s) | nih.govnih.gov |

| Methyl-H (CH₃) | ~2.15 - 3.64 | Singlet (s) | nih.govnih.gov |

Mass Spectrometry for Molecular Weight Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of synthesized compounds like derivatives of this compound and for monitoring the progress of chemical reactions.

In techniques like Electron Ionization Mass Spectrometry (EIMS), the molecule is ionized, resulting in a molecular ion (M⁺) whose m/z value corresponds to the molecular weight of the compound. For example, a thiazolyl-pyrimidine derivative with the formula C₂₃H₂₃N₅S showed a molecular ion peak at m/z 401, confirming its mass. nih.gov Another derivative, C₂₃H₂₃N₅OS, was identified by its M⁺ peak at m/z 417. nih.gov

Beyond molecular weight confirmation, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule breaks apart in a predictable manner, and the resulting fragment ions can help identify different structural motifs within the compound. MS is also invaluable in synthetic chemistry for tracking the conversion of reactants to products, ensuring reactions have gone to completion. nih.govnih.gov

X-ray Crystallography of Compound and Co-crystals for Ligand-Protein Interaction Mapping

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For complex thiazole derivatives, single-crystal X-ray diffraction provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry that may have been inferred from NMR and MS data. nih.govnih.gov

This technique is particularly crucial when spectroscopic data is ambiguous. nih.govnih.gov The analysis reveals the planarity of ring systems and the dihedral angles between them. For example, in one thiazolyl-pyrimidine derivative, the thiazole and pyrimidine rings were found to be nearly coplanar, with a small dihedral angle of 4.02 (9)°. nih.gov In another case, this angle was 2.48 (8)°. nih.gov Such structural details are vital for understanding structure-activity relationships.

Furthermore, X-ray crystallography can elucidate intermolecular interactions, such as hydrogen bonds, which stabilize the crystal structure. nih.govnih.gov When a derivative is co-crystallized with a biological target like a protein, this technique can map the precise ligand-protein interactions, providing invaluable insights for rational drug design.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 7.886 (2) | nih.gov |

| b (Å) | 9.576 (3) | nih.gov |

| c (Å) | 13.531 (4) | nih.gov |

| α (°) | 86.590 (9) | nih.gov |

| β (°) | 81.657 (7) | nih.gov |

| γ (°) | 85.926 (8) | nih.gov |

| Volume (ų) | 1007.2 (5) | nih.gov |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. By measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman), these methods can identify the functional groups present in a molecule. mdpi.com

For derivatives of this compound, IR and Raman spectra provide characteristic signals for key structural features. The N-H stretching vibrations of the primary amine group (NH₂) are typically observed in the high-frequency region of the IR spectrum. The stretching vibrations of the C=N and C=C bonds within the thiazole and aromatic rings give rise to strong absorptions in the 1600-1400 cm⁻¹ region. mdpi.com

Raman spectroscopy provides useful complementary information. For the related 2-aminothiazole (B372263), a medium intensity peak at 737 cm⁻¹ is assigned to CH wagging and scissoring vibrations of the lactam ring containing a C-N-C bond. researchgate.net A band around 571 cm⁻¹ corresponds to the wagging and in-plane bending of the NH₂ group, as well as vibrations of the C-S bond in the thiazole ring. researchgate.net The most prominent photoproduct absorptions for a related compound appeared in the 2300–2000 cm⁻¹ region. mdpi.com Together, these techniques offer a detailed fingerprint of the molecule, confirming the presence of expected functional groups and providing insight into the molecular structure.

| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C=C and C=N stretching | IR | ~1400 - 1600 | mdpi.com |

| CH wagging/scissoring | Raman | ~737 | researchgate.net |

| NH₂ wagging/bending + C-S | Raman | ~571 | researchgate.net |

Future Research Directions and Emerging Avenues for 4 2 Methylphenoxymethyl 1,3 Thiazol 2 Amine

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of 2-aminothiazoles, such as the Hantzsch reaction, involves the condensation of α-haloketones with thiourea (B124793) or its derivatives. While effective, these traditional methods can suffer from drawbacks like harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste.

Future research should focus on developing greener and more sustainable synthetic routes to 4-(2-methylphenoxymethyl)-1,3-thiazol-2-amine. Emerging strategies in organic synthesis that could be adapted for this purpose include:

One-Pot Reactions: Combining multiple reaction steps into a single procedure to reduce solvent usage, energy consumption, and purification efforts.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields, often under solvent-free conditions. nih.gov

Catalytic Approaches: Employing novel, recyclable nanocatalysts to enhance reaction efficiency and facilitate easier product separation. nih.gov

Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ionic liquids.

These advanced methodologies promise not only to make the synthesis of this compound more efficient and economical but also to align its production with the principles of green chemistry. nih.gov

| Synthetic Strategy | Description | Potential Advantages for Sustainability | Reference |

|---|---|---|---|

| Hantzsch Reaction (Conventional) | Condensation of an α-haloketone with a thioamide/thiourea. | Well-established and versatile. | |

| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor. | Reduced solvent waste, time, and energy consumption. | nih.gov |

| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. | Drastically reduced reaction times, increased yields, and often cleaner reactions. | nih.gov |

| Nanocatalyst-Mediated Synthesis | Using magnetic or other solid-supported catalysts. | High efficiency, easy catalyst recovery and recycling, and milder reaction conditions. | nih.gov |

Exploration of Undiscovered Molecular Targets and Biological Pathways

The 2-aminothiazole (B372263) moiety is present in numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. fabad.org.trwisdomlib.orgnih.gov These activities stem from the ability of thiazole (B1198619) derivatives to interact with a wide range of biological targets. For instance, some derivatives are known to inhibit tubulin polymerization, a key mechanism in cancer chemotherapy. nih.govnih.gov Others have been found to target enzymes like tyrosine kinases or DNA gyrase. frontiersin.orgnih.gov

A crucial future direction for this compound is the systematic screening and identification of its specific molecular targets. This can be achieved through:

High-Throughput Screening (HTS): Testing the compound against large panels of enzymes, receptors, and cell lines to identify potential biological activities.

Proteomics and Genomics Approaches: Using techniques like affinity chromatography-mass spectrometry or chemogenomic profiling to identify protein binding partners and affected cellular pathways.

Molecular Docking Studies: Computationally predicting the binding affinity of the compound to the active sites of known drug targets. frontiersin.org

Discovering the unique molecular targets and biological pathways modulated by this compound could unlock its therapeutic potential for various diseases. fabad.org.tr

| Potential Target Class | Example | Therapeutic Area | Reference |

|---|---|---|---|

| Cytoskeletal Proteins | Tubulin | Anticancer | nih.gov |

| Kinases | EGFR, VEGFR-2 | Anticancer | frontiersin.org |

| Bacterial Enzymes | DNA Gyrase, Enoyl ACP Reductase | Antibacterial | nih.gov |

| Topoisomerases | Topoisomerase II | Anticancer | nih.gov |

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. nih.gov These computational tools can analyze vast datasets to predict the properties of molecules, thereby reducing the time and cost associated with experimental synthesis and testing. nih.gov

For this compound, AI and ML can be leveraged in several ways:

Predictive Modeling: Training ML models on existing data for 2-aminothiazole derivatives to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogs. nih.gov

Virtual Screening: Using AI algorithms to screen massive virtual libraries of compounds to identify molecules with a higher probability of binding to a specific biological target. nih.gov

De Novo Design: Employing generative AI models to design entirely new molecules based on the this compound scaffold, optimized for desired properties like high potency and low toxicity.

Integrating these advanced computational approaches can guide the synthesis of next-generation derivatives with superior therapeutic profiles. researchgate.netmdpi.com

Application as a Chemical Probe for Fundamental Biological Research and Mechanistic Elucidation

Chemical probes are small molecules used to study and manipulate biological systems. An ideal probe is highly potent and selective for its target, allowing researchers to elucidate the function of specific proteins or pathways. nih.gov Certain thiazole-based dyes, such as Thiazole Orange, are well-known fluorescent probes used to detect nucleic acids. nih.govacs.org

Future research could explore the potential of this compound, or its modified versions, as a chemical probe. This would involve:

Target Identification: First, identifying a specific and high-affinity biological target for the compound.

Structural Modification: Attaching a reporter tag, such as a fluorophore or a biotin (B1667282) handle, to the molecule without compromising its binding affinity. This allows for visualization or isolation of the target protein.

Validation: Rigorously testing the probe in cellular and in vivo models to confirm its selectivity and utility for studying the intended biological process.

Developing a chemical probe from this scaffold would provide a valuable tool for the broader scientific community to investigate fundamental biological questions. rsc.org

Strategies for Lead Optimization and Structural Simplification in Drug Discovery Research

Should initial studies reveal a promising biological activity, this compound would become a "hit" or "lead" compound. The subsequent phase of lead optimization is critical for transforming it into a viable drug candidate by improving its efficacy, selectivity, and pharmacokinetic properties. danaher.compatsnap.com

Key strategies for the lead optimization of this compound would include:

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing analogs to understand how modifications to different parts of the molecule (the 2-methylphenyl ring, the phenoxymethyl (B101242) linker, and the aminothiazole core) affect its biological activity. patsnap.com

Bioisosteric Replacement: Swapping functional groups with others that have similar physical or chemical properties to enhance potency or reduce metabolic liabilities. patsnap.com

Scaffold Hopping: Altering the core structure while retaining key binding interactions to discover novel chemical series with improved properties. patsnap.com

Structural Simplification: Reducing the molecular complexity to improve synthetic accessibility and physicochemical properties, such as solubility.

This iterative process of design, synthesis, and testing is fundamental to medicinal chemistry and would be essential for developing a clinically successful drug from the this compound scaffold. nih.gov

| Optimization Strategy | Objective | Example Approach | Reference |

|---|---|---|---|

| Structure-Activity Relationship (SAR) | Identify key functional groups responsible for biological activity. | Synthesize analogs with varied substituents on the aromatic rings. | patsnap.com |

| Improve Pharmacokinetics (ADME) | Enhance properties like solubility, stability, and bioavailability. | Introduce polar groups or modify metabolically labile sites. | danaher.com |

| Bioisosteric Replacement | Improve potency, selectivity, or ADME properties. | Replace a methyl group with a chlorine atom or a methoxy (B1213986) group with an ethyl group. | patsnap.com |

| Structural Simplification | Reduce synthetic complexity and improve drug-like properties. | Remove non-essential chiral centers or functional groups. | danaher.com |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 4-(2-methylphenoxymethyl)-1,3-thiazol-2-amine?

- Methodology : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-haloketones or through coupling reactions involving substituted phenoxymethyl groups. Key steps include monitoring reaction progress using thin-layer chromatography (TLC) and optimizing conditions (e.g., reflux in ethanol or acetonitrile) to enhance yield. Characterization typically involves FTIR (to confirm amine and thiazole groups), H/C NMR (to verify substituent positions), and LCMS for molecular ion validation .

Q. How should researchers validate the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- Chromatography : HPLC with UV detection at 254 nm to assess purity.

- Spectroscopy : H NMR (e.g., δ 2.3 ppm for methyl groups, δ 6.8–7.2 ppm for aromatic protons) and FTIR (e.g., 3300 cm for N-H stretch).

- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion [M+H].

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis to verify stoichiometry .

Q. What are the primary biological activities reported for thiazole-2-amine derivatives?

- Methodology : Thiazole-2-amine scaffolds are evaluated for antimicrobial, anticancer, and enzyme-inhibitory activities. Standard assays include:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Enzyme Inhibition : Spectrophotometric assays (e.g., BuChE or IDO1 inhibition using Ellman’s reagent or kynurenine quantification) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular geometry predictions?

- Methodology : Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths, angles, and torsion angles. For example:

- Space group determination (e.g., monoclinic ) and Z-value analysis.

- Validation of intermolecular interactions (e.g., hydrogen bonds, π-π stacking) via Hirshfeld surface analysis (2D fingerprint plots quantify contact percentages) .

- Software tools: SHELXL for refinement, ORTEP-3 for graphical representation, and PLATON for validation .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., CDK2 or BuChE). Key parameters: binding affinity (ΔG), pose clustering, and hydrogen bond networks .

- QSAR Models : Apply Gaussian-based DFT calculations (e.g., HOMO-LUMO energies) to correlate electronic properties with biological activity .

- MD Simulations : GROMACS for stability analysis (RMSD, RMSF) over 100 ns trajectories .

Q. How can researchers address discrepancies in biological activity data across studies?

- Methodology :

- Control Standardization : Ensure consistent assay conditions (e.g., pH, temperature, solvent/DMSO concentration).

- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity).

- Meta-Analysis : Use tools like RevMan to aggregate data, identify outliers via Grubbs’ test, and adjust for batch effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.